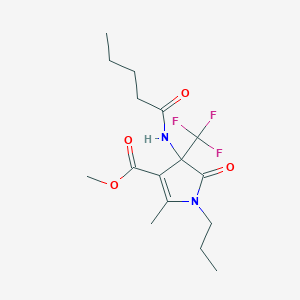
methyl 2-methyl-5-oxo-4-(pentanoylamino)-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring, a trifluoromethyl group, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
- Formation of the pyrrole ring through a cyclization reaction.
- Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
- Functionalization of the pyrrole ring with the appropriate substituents, such as the pentanamido and propyl groups.
- Esterification to form the methyl ester group.
The reaction conditions for each step may vary, but they generally involve the use of specific reagents, catalysts, and solvents to achieve the desired transformations. For example, cyclization reactions may require acidic or basic conditions, while nucleophilic substitution reactions may require the use of polar aprotic solvents.
Industrial Production Methods
Industrial production of METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE may involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, will depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The trifluoromethyl group may enhance the compound’s binding affinity and specificity for its targets, while the other functional groups may contribute to its overall activity and stability.
Comparison with Similar Compounds
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound has a chloromethyl group instead of a trifluoromethyl group, which may affect its chemical properties and biological activity.
METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(METHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound has a methyl group instead of a trifluoromethyl group, which may result in different reactivity and applications.
The uniqueness of METHYL 2-METHYL-5-OXO-4-PENTANAMIDO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its trifluoromethyl group, which can significantly influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C16H23F3N2O4 |
|---|---|
Molecular Weight |
364.36 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(pentanoylamino)-1-propyl-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H23F3N2O4/c1-5-7-8-11(22)20-15(16(17,18)19)12(13(23)25-4)10(3)21(9-6-2)14(15)24/h5-9H2,1-4H3,(H,20,22) |
InChI Key |
BYTISRNPSSDRQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1(C(=C(N(C1=O)CCC)C)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















